2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O3S/c1-13(2)24-10-17(22-12-24)29(26,27)25-8-6-14(7-9-25)11-28-16-5-3-4-15(23-16)18(19,20)21/h3-5,10,12-14H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTMQNLSGGXLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with biological systems in significant ways, particularly within the realms of neuropharmacology and antibacterial activity. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.
- Imidazole moiety : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.
- Sulfonyl group : Often enhances solubility and bioavailability.
- Trifluoromethyl group : Imparts unique electronic characteristics that can influence receptor interactions.
Antidepressant Potential
Research indicates that compounds with similar imidazole and piperidine structures exhibit antidepressant properties. For instance, derivatives of imidazole have shown significant activity as serotonin reuptake inhibitors (SSRIs) and 5-HT receptor antagonists. Specifically, compounds containing imidazole rings have been associated with modulation of neurotransmitter systems, which is critical in the treatment of depression .
| Compound | Activity | Reference |
|---|---|---|
| 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin) | Potential SSRI | |
| 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | Antidepressant activity |
Antibacterial Activity
The antibacterial properties of related imidazole derivatives have also been documented. Compounds like metronidazole demonstrate efficacy against various Gram-negative bacteria through mechanisms involving DNA synthesis inhibition. The sulfonamide group in this compound may enhance its antibacterial activity by disrupting bacterial folate synthesis pathways .
| Bacterial Strain | Compound | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Escherichia coli | 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin) | 27 mm | |
| Staphylococcus aureus | Related imidazole derivatives | 32 mm |
Case Studies
- Antidepressant Screening : A study evaluated a series of piperidine derivatives for their antidepressant effects using the forced swim test (FST) in mice. The results indicated that certain modifications to the piperidine structure enhanced serotonergic activity, suggesting a pathway for developing new antidepressants based on the compound's structure .
- Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy of sulfonamide-containing compounds against resistant strains of E. coli. The study found that compounds similar to the target molecule exhibited significant inhibition, highlighting the potential for developing new antibiotics from this chemical class .
Scientific Research Applications
Introduction to the Compound
2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The intricate structure of this compound suggests various biological activities, which are crucial for its applications in drug discovery and development.
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural components have been associated with various therapeutic effects:
- Antimicrobial Activity : Compounds containing imidazole and piperidine structures have shown promising results against bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers .
- Anti-inflammatory Properties : The sulfonamide group is often linked with anti-inflammatory activity. Research indicates that derivatives of sulfonamides exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), making them candidates for anti-inflammatory drugs .
Recent studies have focused on the biological activity of similar compounds, highlighting their potential in treating conditions such as:
- Cancer : Certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting that modifications to the imidazole or piperidine components can enhance their anticancer properties.
- Neurological Disorders : The piperidine structure is frequently explored for its neuroprotective effects, indicating that compounds like this may have applications in treating neurodegenerative diseases.
Synthesis and Characterization
Research into the synthesis of this compound has revealed various methodologies that can be employed to produce it efficiently:
- Synthetic Routes : The synthesis often involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored for their efficiency .
Case Studies and Experimental Findings
Several studies have documented the efficacy of related compounds:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with 1363404-65-2 .
- The sulfonated piperidine-imidazole moiety may improve binding affinity to hydrophobic enzyme pockets, analogous to sulfonyl-containing drugs discussed in Bioinorganic Medicinal Chemistry .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
